
1-(4-Amino-3,5-dichlorophenyl)-2-((4-hydroxycyclohexyl)amino)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-3,5-dichlorophenyl)-2-((4-hydroxycyclohexyl)amino)ethan-1-one is a synthetic organic compound that belongs to the class of substituted phenyl ethanones This compound is characterized by the presence of an amino group, dichloro-substituted phenyl ring, and a hydroxycyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-3,5-dichlorophenyl)-2-((4-hydroxycyclohexyl)amino)ethan-1-one typically involves multi-step organic reactions. One possible route includes:
Nitration: Starting with a phenyl ring, nitration can introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Halogenation: Chlorine atoms are introduced via halogenation reactions using reagents like chlorine gas or N-chlorosuccinimide.
Amination: The hydroxycyclohexyl group is introduced through an amination reaction, where the amino group reacts with a cyclohexanone derivative under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to maintain consistent reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-3,5-dichlorophenyl)-2-((4-hydroxycyclohexyl)amino)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the ketone group back to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dechlorinated or alcohol derivative.
Substitution: Formation of substituted phenyl ethanones with different functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3,5-dichlorophenyl)-2-((4-hydroxycyclohexyl)amino)ethan-1-one involves its interaction with specific molecular targets. The amino and hydroxy groups may form hydrogen bonds with enzymes or receptors, altering their activity. The dichloro-substituted phenyl ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Amino-3,5-dichlorophenyl)-2-((4-hydroxyphenyl)amino)ethan-1-one: Similar structure but with a hydroxyphenyl group instead of a hydroxycyclohexyl group.
1-(4-Amino-3,5-dichlorophenyl)-2-((4-methoxycyclohexyl)amino)ethan-1-one: Similar structure but with a methoxycyclohexyl group instead of a hydroxycyclohexyl group.
Uniqueness
1-(4-Amino-3,5-dichlorophenyl)-2-((4-hydroxycyclohexyl)amino)ethan-1-one is unique due to the presence of both a hydroxycyclohexyl group and a dichloro-substituted phenyl ring. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H18Cl2N2O2 |
|---|---|
Molecular Weight |
317.2 g/mol |
IUPAC Name |
1-(4-amino-3,5-dichlorophenyl)-2-[(4-hydroxycyclohexyl)amino]ethanone |
InChI |
InChI=1S/C14H18Cl2N2O2/c15-11-5-8(6-12(16)14(11)17)13(20)7-18-9-1-3-10(19)4-2-9/h5-6,9-10,18-19H,1-4,7,17H2 |
InChI Key |
KMUUOPJIVQOZLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NCC(=O)C2=CC(=C(C(=C2)Cl)N)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


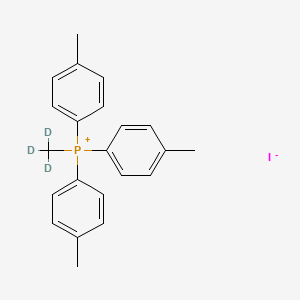
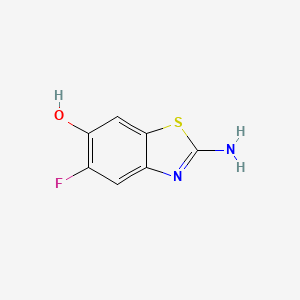
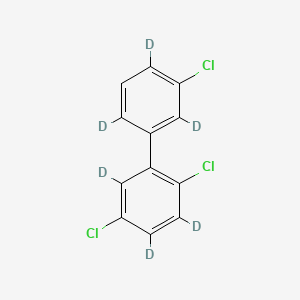
![N-[3-ethoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13858227.png)
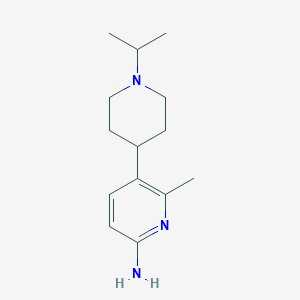
![3-[4-[(3,4-Dichlorophenyl)methylamino]phenyl]-3-ethoxypropanoic acid](/img/structure/B13858230.png)
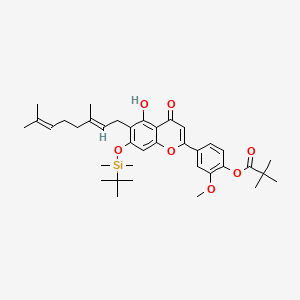

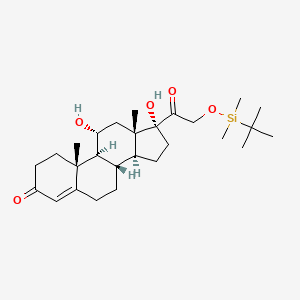
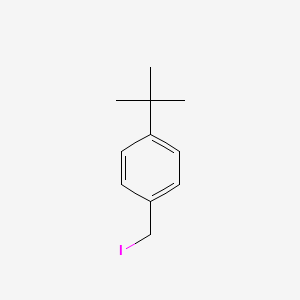
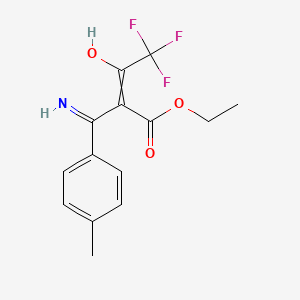
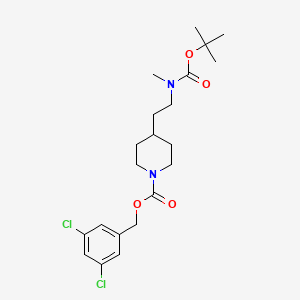
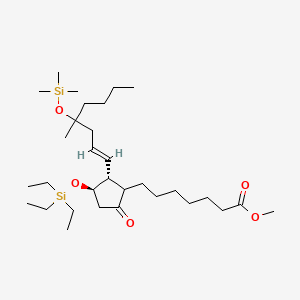
![7-O-(Triethylsilyl)-2'-O-tert-butyl(dimethyl)silyl-4-desacetyl-2-debenzoyl-[2,4]oxol Paclitaxel](/img/structure/B13858297.png)
